Orthogonal Protecting Group Count: Dual N-1/C-3 Protection vs. Mono-Protected Indole-1-carboxylate
Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate possesses two chemically distinct protecting groups: an N-1 methoxycarbonyl (Moc) and a C-3 methoxycarbonyloxymethyl carbonate . In contrast, the closest commercial comparator, methyl 1H-indole-1-carboxylate (CAS 39203-20-8), carries only the N-1 Moc group . The presence of the second, orthogonally reactive C-3 handle enables sequential, chemoselective deprotection or functionalization steps that are unattainable with the mono-protected analog, where the sole reactive site forces a linear, less convergent synthetic strategy [1].
| Evidence Dimension | Number of orthogonal protecting groups |
|---|---|
| Target Compound Data | 2 (N-1 methoxycarbonyl, C-3 methoxycarbonyloxymethyl) |
| Comparator Or Baseline | Methyl 1H-indole-1-carboxylate: 1 (N-1 methoxycarbonyl only); 1-Methoxycarbonylindole-3-carboxaldehyde: 2 (but C-3 is formyl, not carbonate) |
| Quantified Difference | Target offers a unique carbonate ester leaving group at C-3, absent in both comparators, enabling distinct base-mediated or reductive cleavage pathways not accessible with a formyl or unsubstituted C-3 position. |
| Conditions | Comparison based on structural formula and functional group analysis from vendor technical datasheets . |
Why This Matters
For researchers designing multi-step syntheses, a compound with orthogonal reactive handles reduces the number of discrete building blocks required and can shorten a linear sequence by enabling convergent assembly strategies.
- [1] Greene, T.W.; Wuts, P.G.M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Carbonate esters as orthogonal protecting groups for alcohols.) View Source
